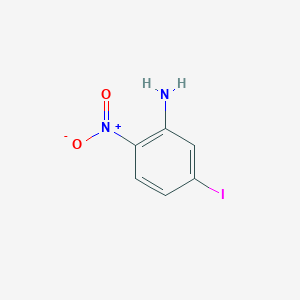

5-Iodo-2-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5IN2O2 |

|---|---|

Molecular Weight |

264.02 g/mol |

IUPAC Name |

5-iodo-2-nitroaniline |

InChI |

InChI=1S/C6H5IN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 |

InChI Key |

FQPPKORVTBLTBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)N)[N+](=O)[O-] |

Origin of Product |

United States |

Academic Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 5-Iodo-2-nitroaniline is highly valued as a versatile building block and intermediate. a2bchem.com Its utility stems from the presence of three distinct functional groups—amino (-NH2), nitro (-NO2), and iodo (-I)—each offering a site for specific chemical transformations.

This trifunctional nature allows for a programmed, step-wise synthesis of more complex molecules. The iodine atom, being a halogen, is an excellent leaving group in various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. a2bchem.com Reactions such as the Suzuki or Heck couplings can be employed to introduce diverse molecular fragments at this position.

Furthermore, the nitro and amino groups on the benzene (B151609) ring influence its reactivity and can be chemically modified. The nitro group can be reduced to an amino group, leading to the formation of diamine structures, which are themselves important precursors for heterocyclic compounds. For instance, iodo-nitroaniline derivatives serve as starting materials for the synthesis of substituted benzimidazoles, a class of compounds with significant industrial and pharmaceutical relevance. google.compatsnap.com Research has also demonstrated the use of this compound as a reactant in the iron-catalyzed, one-pot synthesis of quinoxalines.

Interdisciplinary Relevance in Advanced Materials Science and Pharmaceutical Intermediates Research

Established Synthetic Routes and Mechanistic Insights

Traditional synthetic pathways to this compound and its isomers rely on fundamental aromatic substitution reactions. The specific placement of the iodo and nitro groups is a key challenge governed by the directing effects of substituents on the aromatic ring.

The synthesis of iodo-nitroanilines often involves a sequence of nitration and iodination reactions on an aniline (B41778) or benzene (B151609) precursor. The final substitution pattern is dictated by the regiochemical directing effects of the groups already present on the ring. For instance, the synthesis of the related isomer, 4-iodo-2-nitroaniline (B1312708), typically starts with the iodination of o-nitroaniline. smolecule.comgoogle.com In this case, the amino group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The iodination occurs at the 4-position (para to the amino group), which is sterically accessible and electronically favored. smolecule.comgoogle.com A common method involves using iodine and an oxidizing agent such as hydrogen peroxide in the presence of sulfuric acid. google.com

Synthesizing the this compound isomer via this sequence is more complex due to conflicting directing effects of the substituents in readily available starting materials. For example, in 3-nitroaniline, the amino group directs incoming electrophiles to positions 2, 4, and 6, while the meta-directing nitro group directs to position 5. This can lead to mixtures of products, making regioselective synthesis challenging. Alternative routes, such as the diazotization of a suitably substituted aniline followed by a Sandmeyer-type reaction, are often employed to achieve the desired 5-iodo substitution pattern with greater control. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for synthesizing derivatives of this compound. tandfonline.comsemanticscholar.org This reaction involves the displacement of a leaving group (typically a halogen) on an aromatic ring by a nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (–NO2), positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of 5-halo-2-nitroanilines, the nitro group at the C2 position strongly activates the halogen at C5 for nucleophilic attack. tandfonline.comsemanticscholar.org

The mechanism proceeds via a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate and drives the reaction forward. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group. Research comparing the reactivity of various 5-halo-2-nitroanilines with amine nucleophiles has shown that the reaction rate generally follows the order F > Cl > Br > I. tandfonline.comresearchgate.net This is because the first, rate-determining step involves the attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. masterorganicchemistry.com

| Leaving Group (Halogen) | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| F | N-(5-(2-Acetylhydrazino)-2-nitrophenyl)acetamide | 2 | 80 |

| Cl | N-(5-(2-Acetylhydrazino)-2-nitrophenyl)acetamide | 15 | 72 |

Innovations in Green Chemistry Synthesis

In response to the growing need for sustainable chemical processes, several green methodologies have been developed for the synthesis of this compound and related compounds. These methods aim to reduce solvent waste, energy consumption, and the use of hazardous reagents. colab.ws

Mechanochemistry, or synthesis by grinding, has emerged as an effective green chemistry technique that often eliminates the need for bulk solvents. nbu.ac.in This solvent-free approach can lead to shorter reaction times, higher yields, and simplified work-up procedures. The synthesis of aryl iodides has been successfully achieved using these methods.

One notable solvent-free procedure involves the diazotization of aromatic amines followed by iodination. kashanu.ac.ir In this method, the aromatic amine, a source of nitrous acid (like sodium nitrite), and a catalyst such as nanosilica periodic acid are ground together in a mortar at room temperature to form a stable diazonium salt. kashanu.ac.ir Subsequent addition and grinding with potassium iodide (KI) yields the corresponding aryl iodide. kashanu.ac.ir This technique avoids the use of large quantities of acidic aqueous solutions typically required for diazotization. Similarly, the synthesis of 1-iodo-2-nitrobenzene (B31338) from 2-nitroaniline (B44862) has been demonstrated in a mortar, showcasing a solvent-free approach to direct iodination. acs.org The iodination of other activated aromatic systems has also been accomplished by grinding the substrate with solid iodine and silver nitrate (B79036) (AgNO₃). mdpi.com

The use of alternative energy sources is a cornerstone of green synthesis, offering significant advantages over conventional heating methods. researchgate.net Microwave, ultrasound, and infrared irradiation can dramatically reduce reaction times and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to dramatic acceleration of reaction rates. researchgate.netoatext.com In the context of SNAr reactions to produce derivatives from 5-halo-2-nitroanilines, microwave energy has been identified as the most efficient heating method compared to conventional heating and other green energy sources. tandfonline.com It significantly shortens reaction times from hours to minutes while providing high product yields. tandfonline.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation to enhance chemical reactivity. ijcce.ac.irresearchgate.net This technique has been successfully applied to the iodination of activated aromatic rings. For example, the mono-iodination of compounds like 2-nitroaniline to 4-iodo-2-nitroaniline has been achieved in just 2-5 minutes with high yields using iodine and iodic acid under ultrasonic irradiation. tandfonline.com Ultrasound-assisted synthesis is recognized for increasing reaction rates, improving yields, and operating under milder conditions than conventional methods. mdpi.comresearchgate.net

Infrared and Combined Energy Sources: Infrared (IR) irradiation has also been explored as an alternative energy source for these syntheses. tandfonline.com Furthermore, studies have investigated the simultaneous use of multiple energy sources, such as a combination of ultrasound and infrared (US-IR), to assess potential synergistic effects on reaction efficiency. tandfonline.comsemanticscholar.org

| Energy Source | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating (Reflux) | 24 h | 62 |

| Infrared (IR) | 15 h | 65 |

| Ultrasound (US) | 10 h | 70 |

| Microwave (MW) | 15 min | 93 |

Scalable Production Strategies

Transitioning a synthetic route from the laboratory bench to industrial production requires strategies that are safe, efficient, and economically viable. For this compound and its derivatives, several factors are considered for scalable synthesis.

One approach involves optimizing catalyst loading for larger-scale reactions. For instance, in the silver-catalyzed iodination of 4-nitroaniline, it was found that the catalyst loading could be significantly reduced during scale-up to multigram quantities without compromising the high yield, thereby improving the economic feasibility of the process. acs.org

For reactions requiring high pressure and temperature, such as the amination of dihalonitrobenzenes, the use of industrial-grade equipment like autoclaves is a standard scalable strategy. guidechem.com This allows for controlled reactions on a much larger scale than is possible with standard laboratory glassware.

Furthermore, modern manufacturing technologies like continuous flow chemistry offer a promising path for the scalable and safe production of aryl iodides. researchgate.net Flow reactors allow for the synthesis of hazardous intermediates, such as diazonium salts, in small, continuously moving volumes. This minimizes the risk associated with the accumulation of potentially explosive compounds, a major safety concern in large-scale batch processing. researchgate.net This approach not only enhances safety but can also improve reaction efficiency and product consistency.

Challenges in Synthetic Control and Purification

The synthesis of this compound is accompanied by several challenges related to controlling the reaction to achieve the desired regioselectivity and the subsequent purification of the product.

The primary challenge in the synthesis is the control of iodination. The directing effects of the amino and nitro groups on the aniline ring can lead to the formation of multiple isomers. In the case of 2-nitroaniline, the amino group is ortho, para-directing, while the nitro group is meta-directing. This can result in a mixture of iodinated products, including 4-iodo-2-nitroaniline and 6-iodo-2-nitroaniline, in addition to the desired this compound. Achieving high selectivity for the 5-iodo isomer requires careful optimization of reaction conditions, such as the choice of iodinating agent, solvent, and temperature. niscpr.res.in

Purification of this compound from its isomers and other impurities presents another significant hurdle. The similar physical properties of the iodo-nitroaniline isomers can make their separation by conventional methods like crystallization challenging. google.com

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅IN₂O₂ | nih.gov |

| Molecular Weight | 264.02 g/mol | nih.gov |

| CAS Number | 5459-50-7 | guidechem.com |

| Appearance | Not Available | cymitquimica.com |

| Melting Point | Not Available | |

| Boiling Point | 363.1 °C at 760 mmHg (Predicted) | guidechem.com |

| Density | 2.101 g/cm³ (Predicted) | guidechem.com |

Chromatographic techniques, such as column chromatography, are often necessary to achieve high purity, but these methods can be costly and time-consuming, especially on an industrial scale. google.com The development of efficient purification methods, potentially involving selective crystallization or derivatization, is crucial for obtaining this compound of the required purity for its intended applications. The use of melt crystallization has been reported for the purification of iodoaniline isomers and could be a potential strategy. google.com

Elucidating the Chemical Reactivity Profile of 5 Iodo 2 Nitroaniline

Nucleophilic Substitution Reactions of the Halogen Moiety

The iodine atom attached to the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various substitution reactions.

The carbon-iodine bond in 5-iodo-2-nitroaniline is susceptible to nucleophilic attack, a process facilitated by the presence of the strongly electron-withdrawing nitro group. In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

The stability of this intermediate is crucial for the reaction to proceed. In this compound, the nitro group at the ortho position to the iodine atom provides significant stabilization through resonance, delocalizing the negative charge across its oxygen atoms. This activation makes the displacement of the iodide ion by various nucleophiles, such as alkoxides, thiolates, and amines, a feasible synthetic pathway, although it often requires forcing conditions.

Perhaps the most significant application of the iodo group in this compound is its participation in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cycles, allowing these reactions to proceed under mild conditions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl iodide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used due to its tolerance of a broad range of functional groups. mdpi.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | RT-80 |

The Heck reaction provides a method for the arylation of alkenes. wikipedia.org It involves the reaction of this compound with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at one of the sp²-hybridized carbons of the alkene, typically with high trans selectivity. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 100-140 |

| Pd/C | - | NaOAc | NMP | 120-150 |

Transformations of the Nitro Group

The nitro group is a key functionality that strongly influences the electronic properties of the ring and can be transformed into other important functional groups, most notably an amine.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. acs.org This reaction converts this compound into 4-iodo-1,2-benzenediamine, a valuable precursor for the synthesis of heterocycles like benzimidazoles. A crucial aspect of this transformation is chemoselectivity—reducing the nitro group without causing reductive cleavage (hydrodehalogenation) of the carbon-iodine bond.

Several methods achieve this selectivity. organic-chemistry.org Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). Catalytic hydrogenation can also be employed, but catalyst selection is critical. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes promote dehalogenation. Catalysts like platinum(IV) oxide or Raney nickel are often preferred for substrates containing aromatic halides. nih.gov

| Reagent/System | Solvent | Key Features |

|---|---|---|

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Mild conditions, tolerates many functional groups. |

| Fe / NH₄Cl | Ethanol / H₂O | Neutral conditions, avoids strong acids. |

| H₂ / Raney Nickel | Methanol / Ethanol | Effective for hydrogenation while minimizing dehalogenation. |

| Sodium Dithionite (Na₂S₂O₄) | H₂O / THF | Useful for water-soluble compounds under mild conditions. |

The direct oxidation of the nitro group in this compound is not a common synthetic transformation. The nitro group is already in a high oxidation state, and further oxidation typically requires harsh conditions that are more likely to degrade the aromatic ring. The stepwise reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.org While the oxidation of anilines to nitroso or nitro compounds is well-established using reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide, these reactions involve the amino group, not the direct oxidation of a pre-existing nitro group. mdpi.comacs.org In the context of this compound, any oxidative process would likely target the aniline (B41778) moiety or the aromatic ring itself rather than the nitro functional group.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and regiochemical outcome of such a reaction on this compound are dictated by the combined electronic effects of the existing iodo and nitro substituents.

Both the nitro group and the iodine atom are deactivating groups, meaning they withdraw electron density from the benzene (B151609) ring and make it less reactive towards electrophiles than benzene itself. unizin.org

Nitro Group (-NO₂): This is a powerful deactivating group due to both inductive electron withdrawal and resonance effects. It strongly directs incoming electrophiles to the meta position. youtube.comlibretexts.org

Iodo Group (-I): As a halogen, iodine is deactivating due to its inductive effect but is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. youtube.comminia.edu.eg

In this compound, the ring is significantly deactivated. The directing effects of the two groups must be considered.

The nitro group at C2 directs incoming electrophiles to C4 and C6 (meta positions).

The iodo group at C5 directs incoming electrophiles to C4 and C6 (ortho and para positions relative to the iodine are C4, C6, and C2, but C2 is blocked).

Both substituents direct an incoming electrophile to the C4 and C6 positions. Therefore, electrophilic substitution, if it can be forced to occur on this deactivated ring, would be expected to yield a mixture of 4- and 6-substituted products. However, due to the strong deactivation, common EAS reactions like Friedel-Crafts alkylation and acylation are generally not feasible.

Influence of Substituent Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of the this compound aromatic ring is a complex interplay of the electronic effects exerted by its substituents. The amino (-NH2) group is a potent activating group, donating electron density to the ring through a positive mesomeric effect (+M). Conversely, the nitro (-NO2) group is a strong deactivating group, withdrawing electron density via both a negative inductive (-I) and a negative mesomeric (-M) effect. The iodine atom exhibits a dual nature; it is weakly deactivating through its -I effect but also donates some electron density through a +M effect.

In electrophilic aromatic substitution reactions, the powerful activating nature of the amino group typically directs incoming electrophiles to the ortho and para positions. However, in this compound, the C2 position is blocked by the nitro group, and the C6 position is sterically hindered by the adjacent iodine atom. The C4 position, para to the amino group, is also occupied. This leaves the C6 position as the most likely, albeit hindered, site for electrophilic attack. The strong deactivating effect of the nitro group, however, makes such reactions generally sluggish compared to aniline itself.

In nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group ortho to the iodine atom can facilitate the displacement of the iodo group by a strong nucleophile, although this is less common than reactions involving the other functional groups.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M/-M) | Overall Effect on Ring |

|---|---|---|---|---|

| -NO₂ | 2 (ortho to -NH₂) | Strongly withdrawing | Strongly withdrawing | Strongly deactivating |

| -NH₂ | 1 | Weakly withdrawing | Strongly donating | Strongly activating |

| -I | 5 (meta to -NH₂) | Weakly withdrawing | Weakly donating | Weakly deactivating |

Condensation and Cyclization Reactions Leading to Complex Frameworks (e.g., Quinoxaline (B1680401) Synthesis)

This compound is a valuable precursor for the synthesis of complex heterocyclic frameworks, most notably quinoxalines and benzimidazoles. However, it does not directly undergo condensation and cyclization reactions. The critical first step is the chemical reduction of the nitro group to a primary amine, which transforms the molecule into 4-iodo-1,2-phenylenediamine. This resulting diamine is the key reactive intermediate for building fused heterocyclic rings.

The general pathway involves:

Reduction: The nitro group of this compound is reduced to an amino group. This is commonly achieved using reagents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H2/Pd-C). organic-chemistry.org

Condensation & Cyclization: The newly formed 4-iodo-1,2-phenylenediamine, possessing two adjacent amino groups, is then reacted with a 1,2-dicarbonyl compound (such as glyoxal (B1671930) or an α-diketone). The condensation of the two amino groups with the two carbonyl groups, followed by dehydration and aromatization, yields the quinoxaline ring system. ijraset.comresearchgate.net

For example, the reaction of 4-iodo-1,2-phenylenediamine with glyoxal would produce 6-iodoquinoxaline. Similarly, reaction with acetic anhydride (B1165640) or a similar reagent can lead to the formation of 5-iodobenzimidazoles. jetir.org This two-step sequence is a cornerstone of synthetic strategies for creating these important classes of compounds.

| Starting Material | Key Intermediate | Reagent for Cyclization | Resulting Framework |

|---|---|---|---|

| This compound | 4-Iodo-1,2-phenylenediamine | 1,2-Dicarbonyl Compound (e.g., Glyoxal) | Iodo-substituted Quinoxaline |

| This compound | 4-Iodo-1,2-phenylenediamine | Carboxylic Acid Derivative (e.g., Acetic Acid) | Iodo-substituted Benzimidazole (B57391) |

Redox Activity within the Molecular Framework

The redox behavior of this compound is dominated by the nitro group, which is a readily reducible functionality. The oxidation of the amino group is also possible but requires stronger oxidizing conditions and is less synthetically utilized for this specific molecule.

The reduction of the aromatic nitro group is a well-studied process that typically proceeds through several intermediates. acs.org While specific electrochemical data like cyclic voltammetry for this compound is not extensively documented, the general mechanism for nitroanilines involves a multi-electron, multi-proton process. publish.csiro.au

The typical reduction pathway is as follows:

Nitro (-NO₂) → Nitroso (-NO): A two-electron, two-proton step.

Nitroso (-NO) → Hydroxylamine (-NHOH): Another two-electron, two-proton step.

Hydroxylamine (-NHOH) → Amine (-NH₂): A final two-electron, two-proton step.

Oxidation of the aniline moiety can occur, potentially leading to the formation of nitroso compounds or polymerization, but this is often a complex reaction that can lead to a mixture of products. acs.orgopenaccessjournals.com For synthetic purposes, the reduction of the nitro group is the most significant and controlled redox reaction of the molecule.

| Functional Group | Redox Process | Key Intermediates | Final Product | Significance |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | Nitroso, Hydroxylamine | Amine (-NH₂) | Key step for synthesis of diamine intermediate |

| Amino (-NH₂) | Oxidation | Radical cation, anilino radical | Nitroso, Azo compounds, Polymers | Generally less controlled; potential side reaction |

Comprehensive Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-Iodo-2-nitroaniline, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, reveals the distinct electronic environments of the protons attached to the aromatic ring and the amine group. researchgate.net The electron-withdrawing nature of the nitro (NO₂) group and the iodine (I) atom significantly influences the chemical shifts (δ), causing the aromatic protons to appear in the downfield region of the spectrum.

The assignments are as follows:

A doublet observed at δ 8.55 ppm is assigned to the proton at the C6 position (H-6). The multiplicity (doublet) arises from coupling to the adjacent H-4, with a small coupling constant (J = 2.8 Hz) characteristic of a meta-coupling. Its significant downfield shift is attributed to the strong deshielding effect of the ortho-nitro group. researchgate.net

A doublet of doublets at δ 8.04 ppm corresponds to the proton at the C4 position (H-4). This signal is split by the adjacent H-3 (ortho-coupling, J = 8.8 Hz) and the H-6 (meta-coupling, J = 2.4 Hz). researchgate.net

A doublet at δ 6.70 ppm is assigned to the proton at the C3 position (H-3). This upfield shift, relative to the other aromatic protons, is due to the electron-donating effect of the adjacent amino (NH₂) group. The signal is split into a doublet by its ortho-coupling to H-4 (J = 9.2 Hz). researchgate.net

A broad singlet at δ 4.84 ppm corresponds to the two protons of the amino (NH₂) group. researchgate.net The broadness of this peak is typical for amine protons due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 8.55 | d (doublet) | 2.8 | H-6 |

| 8.04 | dd (doublet of doublets) | J1 = 8.8, J2 = 2.4 | H-4 |

| 6.70 | d (doublet) | 9.2 | H-3 |

| 4.84 | s (singlet) | N/A | -NH₂ |

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides information on the six unique carbon atoms of the this compound molecule. The chemical shifts are influenced by the attached functional groups, with the carbon atoms bearing the nitro and amino groups showing the most significant shifts. researchgate.net

The observed chemical shifts are:

δ 152.5 ppm: Assigned to C2, the carbon atom directly attached to the electron-withdrawing nitro group. researchgate.net

δ 139.3 ppm: Assigned to C5, the carbon atom bonded to the iodine atom. researchgate.net

δ 135.63 ppm: Assigned to C4. researchgate.net

δ 125.9 ppm: Assigned to C6. researchgate.net

δ 112.4 ppm: Assigned to C3. researchgate.net

δ 80.7 ppm: Assigned to C1, the carbon atom bearing the amino group. The significant upfield shift is due to the shielding effect of the amino group. researchgate.net

| Chemical Shift (δ) [ppm] | Carbon Assignment |

|---|---|

| 152.5 | C-2 (-NO₂) |

| 139.3 | C-5 (-I) |

| 135.63 | C-4 |

| 125.9 | C-6 |

| 112.4 | C-3 |

| 80.7 | C-1 (-NH₂) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

N-H Stretching: The amino group (NH₂) is expected to show two distinct stretching vibrations in the IR spectrum, typically in the range of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.

N-O Stretching: The nitro group (NO₂) has two characteristic and strong stretching vibrations. The asymmetric stretch typically appears in the 1550-1500 cm⁻¹ region, while the symmetric stretch is found between 1360-1300 cm⁻¹. These are often the most intense bands in the IR spectrum of a nitro compound.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically observed in the 1350-1250 cm⁻¹ range.

C-I Stretching: The C-I bond stretching vibration occurs at lower frequencies, usually in the fingerprint region below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar aromatic C=C and C-I bonds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is essential for confirming the elemental composition and assessing the purity of a compound.

For this compound, HRMS analysis using Electrospray Ionization (ESI) was performed. The experimentally determined mass for the protonated molecule [M+H]⁺ was 264.9468 . This value is in excellent agreement with the calculated theoretical mass of 264.9474 for the molecular formula C₆H₆IN₂O₂⁺, confirming the elemental composition of the compound with high confidence. researchgate.net

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|

| C₆H₆IN₂O₂⁺ | 264.9474 | 264.9468 |

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the searched literature, the methodologies for such an analysis and the likely supramolecular interactions can be inferred from studies on closely related iodo-nitro-aniline compounds. researchgate.net

The determination of a solid-state structure via single-crystal X-ray diffraction involves a standardized set of procedures. High-quality single crystals are grown, typically through slow evaporation of a suitable solvent.

The crystal is mounted on a diffractometer, such as a Nonius KappaCCD, equipped with a fine-focus sealed X-ray tube that generates monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). researchgate.net The data collection is performed at a low temperature (e.g., 150 K) to minimize thermal vibrations.

Once the diffraction data are collected, the crystal structure is solved and refined using specialized software packages. researchgate.net

Cell Refinement and Data Reduction: Programs like DENZO-SMN are used to process the raw diffraction data. researchgate.net

Structure Solution: The initial phasing of the diffraction data to generate an electron density map is typically achieved using direct methods with programs like SHELXS97. researchgate.net

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a full-matrix least-squares method, commonly with software such as SHELXL97. researchgate.net

Visualization: Molecular graphics programs like PLATON are used to visualize the final structure and analyze geometric parameters and intermolecular interactions. researchgate.net

A comprehensive search for crystallographic data for the chemical compound this compound has been conducted to generate an article focusing on its solid-state structure. However, specific and detailed research findings on the crystal packing, hydrogen bonding networks, and intermolecular halogen-oxygen interactions for this particular molecule are not available in the accessed scientific literature.

The available research provides extensive crystallographic analysis on closely related isomers, such as 2-iodo-5-nitroaniline (B1593984) and 4-iodo-2-nitroaniline (B1312708), detailing their supramolecular structures. These studies offer insights into how the interplay of N-H···O hydrogen bonds, iodo-nitro interactions, and π-π stacking interactions dictates the crystal packing in those molecules.

Unfortunately, without experimental data from single-crystal X-ray diffraction analysis of this compound, a scientifically accurate and detailed discussion of its unique crystallographic characteristics, as requested by the outline, cannot be provided. The strict adherence to the subject compound, as per the instructions, prevents the substitution of data from its isomers. Therefore, the sections on crystal packing, hydrogen bonding, and halogen-oxygen interactions for this compound cannot be completed at this time.

Computational and Theoretical Investigations of 5 Iodo 2 Nitroaniline

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular attributes with a good balance of accuracy and computational cost.

Prediction of Electronic Structure and Reactivity Parameters

DFT calculations are frequently used to determine the electronic structure and global reactivity descriptors of molecules. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. scholarsresearchlibrary.comthaiscience.info

For 5-Iodo-2-nitroaniline, the presence of the electron-withdrawing nitro (-NO₂) and iodo (-I) groups, along with the electron-donating amino (-NH₂) group, creates a complex electronic environment. DFT calculations can precisely quantify the effects of these substituents on the electronic distribution and reactivity. Theoretical studies on similar nitroaniline derivatives have shown that such calculations can reliably predict these properties. thaiscience.inforesearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap results in a harder, more stable molecule. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). irjweb.com

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.0 to -3.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.5 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.25 to -5.25 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 to 2.75 |

| Electrophilicity Index | ω | μ² / (2η) | 3.0 to 5.0 |

Conformational Analysis and Energetic Stability Studies

The presence of the amino and nitro groups, which can rotate around their bonds to the benzene (B151609) ring, allows for the existence of different conformers of this compound. Computational methods can be employed to explore the potential energy surface of the molecule and identify the most stable conformations. These studies involve systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy of each conformation.

For nitroaniline derivatives, intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group can significantly influence conformational preference and stability. In the case of this compound, such an intramolecular hydrogen bond is possible and would likely lead to a more planar and stable conformation.

Conformational analysis studies provide insights into the relative energies of different spatial arrangements of the atoms, the energy barriers to rotation, and the most probable conformation(s) at a given temperature. While specific studies on this compound are not detailed in the provided search results, the methodology is well-established for similar molecules. The results of such a study would typically be presented in a table comparing the relative energies and key dihedral angles of the identified stable conformers.

Quantum Chemical Studies on Spectroscopic Properties

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. By simulating spectra computationally, it is possible to assign experimental peaks to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and bonding.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The standard approach involves optimizing the molecular geometry using a method like DFT and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment of each proton and carbon atom, which is influenced by the combined electronic effects of the amino, iodo, and nitro substituents. Comparing the computationally predicted NMR spectrum with an experimentally obtained spectrum allows for the validation of the computational model and a more confident assignment of the experimental signals. While experimental ¹H NMR data for the parent 2-nitroaniline (B44862) shows distinct signals for the aromatic protons, the introduction of the iodine atom in this compound would further shift these signals based on its electronic influence. chemicalbook.comchemicalbook.com

Below is an illustrative table of how predicted versus experimental NMR chemical shifts for the aromatic protons of this compound would be presented.

| Proton | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|

| H-3 | (Calculated Value) | (Experimental Value) |

| H-4 | (Calculated Value) | (Experimental Value) |

| H-6 | (Calculated Value) | (Experimental Value) |

Vibrational Frequency Calculations and Spectral Assignment

A computational vibrational analysis of this compound would involve first optimizing the molecular geometry to a stable minimum on the potential energy surface. Then, the vibrational frequencies are calculated at this geometry. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental data, as the theoretical calculations are based on the harmonic approximation while experimental vibrations have anharmonic contributions. nih.gov

The results of these calculations are crucial for assigning the peaks in the experimental IR and Raman spectra to specific vibrational modes, such as the N-H stretching of the amino group, the symmetric and asymmetric stretching of the NO₂ group, and various C-H and C-C vibrations of the aromatic ring. A study on the related molecule 2-Iodo-5-Nitrotoluene demonstrated the utility of DFT in understanding its vibrational properties. researchgate.net

A sample data table illustrating the comparison between calculated and experimental vibrational frequencies for key functional groups in this compound is shown below.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) asym | (Calculated Value) | (Experimental Value) | Asymmetric NH₂ stretch |

| ν(N-H) sym | (Calculated Value) | (Experimental Value) | Symmetric NH₂ stretch |

| ν(N-O) asym | (Calculated Value) | (Experimental Value) | Asymmetric NO₂ stretch |

| ν(N-O) sym | (Calculated Value) | (Experimental Value) | Symmetric NO₂ stretch |

| ν(C-I) | (Calculated Value) | (Experimental Value) | C-I stretch |

Reaction Mechanism Elucidation via Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, any intermediates, and, most importantly, the transition states that connect them. Transition state analysis provides valuable information about the energy barrier (activation energy) of a reaction, which is a key determinant of the reaction rate.

For this compound, several reactions are of interest, including nucleophilic aromatic substitution at the carbon bearing the iodine atom and the reduction of the nitro group. DFT calculations can be used to model these reaction pathways. The process involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure on the reaction coordinate.

Verifying the transition state by frequency calculations (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Calculating the activation energy as the energy difference between the transition state and the reactants.

Such studies can reveal the detailed atomic motions involved in the bond-breaking and bond-forming processes and can help in understanding the regioselectivity and stereoselectivity of reactions. For molecules containing heavy atoms like iodine, it is often recommended to use appropriate basis sets and DFT functionals to achieve a balance between accuracy and computational expense. While specific transition state analyses for reactions of this compound were not found in the search results, this computational approach is standard for elucidating reaction mechanisms in organic chemistry.

Molecular Dynamics Simulations and Intermolecular Interaction Potentials

The primary intermolecular interactions expected to govern the behavior of this compound in condensed phases are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitro group (-NO₂) is a strong hydrogen bond acceptor. In the solid state, it is highly probable that N-H···O hydrogen bonds are formed between adjacent molecules. Studies on the isomer 2-iodo-5-nitroaniline (B1593984) have shown that molecules are linked by N-H···O hydrogen bonds to form centrosymmetric dimers. These dimers then serve as building blocks for the larger crystal lattice.

π-π Stacking: The aromatic rings of this compound molecules can also interact through π-π stacking. These interactions, arising from the electrostatic interactions of the π-orbitals, would further stabilize the molecular packing in the solid state.

The interplay of these interactions—hydrogen bonds, iodo-nitro interactions, and π-π stacking—is expected to define the supramolecular assembly of this compound. The strength and geometry of these interactions can be quantified using intermolecular interaction potentials derived from high-level quantum chemical calculations. These potentials are essential for developing accurate force fields for large-scale molecular dynamics simulations to predict macroscopic properties.

Advanced Computational Tools for Property Prediction (e.g., Natural Bond Orbitals, Nonlinear Optical Properties)

Advanced computational tools, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic and optical properties of molecules like this compound.

Natural Bond Orbitals (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. By converting the complex, delocalized molecular orbitals into localized orbitals representing Lewis-type chemical bonds and lone pairs, NBO analysis provides a chemically intuitive picture of the electronic structure.

For this compound, NBO analysis would be expected to reveal:

Intramolecular Charge Transfer: Significant charge delocalization from the electron-donating amino group to the electron-withdrawing nitro group and, to a lesser extent, the iodine atom. This charge transfer is a key factor influencing the molecule's reactivity and its nonlinear optical properties.

Hyperconjugative Interactions: The analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it could detail the interactions between the lone pair of the amino nitrogen and the antibonding orbitals of the aromatic ring, and between the π-orbitals of the ring and the antibonding orbitals of the nitro group.

A hypothetical summary of key NBO interactions for this compound is presented in the table below, based on general knowledge of similar molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N(amino) | π(C-C) (ring) | High | Lone pair donation to the ring |

| π(C-C) (ring) | π(N-O) (nitro) | High | π-delocalization to the nitro group |

| LP(3) I | σ*(C-C) (ring) | Moderate | Halogen lone pair interaction |

Note: This table is illustrative and represents expected interactions. Actual values would require specific DFT and NBO calculations for this compound.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like many nitroaniline derivatives, are often investigated for their nonlinear optical (NLO) properties. NLO materials have applications in technologies such as optical switching and frequency conversion. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of molecules. For this compound, the presence of the strong donor (-NH₂) and acceptor (-NO₂) groups connected by a π-conjugated system suggests that it may possess a significant NLO response. The iodine atom, through its electron-withdrawing and polarizable nature, would further modulate these properties.

Theoretical studies on various substituted anilines have shown that the magnitude of the hyperpolarizability is sensitive to:

The strength of the donor and acceptor groups.

The nature and position of other substituents on the aromatic ring.

The length of the π-conjugation path.

Computational studies on nitroaniline isomers have demonstrated that the relative positions of the donor and acceptor groups are crucial, with para-substituted isomers generally exhibiting the largest hyperpolarizabilities due to a more effective charge transfer axis. chemrxiv.org While specific calculated values for this compound are not available, it is expected to have a notable NLO response, which could be accurately quantified through dedicated computational studies.

The table below presents a conceptual comparison of expected NLO properties for different iodo-nitroaniline isomers based on general principles of structure-property relationships.

| Compound | Donor-Acceptor Arrangement | Expected Relative Hyperpolarizability (β) |

| 4-Iodo-2-nitroaniline (B1312708) | pseudo-para | Moderate to High |

| 2-Iodo-4-nitroaniline (B1222051) | para | High |

| This compound | meta-like | Moderate |

| 2-Iodo-5-nitroaniline | meta-like | Moderate |

Note: This table provides a qualitative prediction based on the relative positions of the donor and acceptor groups. Actual NLO properties would depend on detailed electronic structure calculations.

Strategic Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Anilines and Benzamides

5-Iodo-2-nitroaniline serves as a key starting material for the synthesis of various functionalized anilines and benzamides. The reactivity of its functional groups can be selectively exploited to build molecular complexity.

Synthesis of Benzamides: The amino group of this compound can readily undergo acylation reactions with acyl chlorides or anhydrides. This reaction leads to the formation of N-(4-iodo-2-nitrophenyl) amides, commonly known as benzamides when the acyl group is a benzoyl derivative. This process is a straightforward and efficient method for introducing an amide functionality, which is a common feature in many biologically active compounds. For instance, the reaction with benzoyl chloride would yield N-(4-iodo-2-nitrophenyl)benzamide.

Synthesis of Functionalized Anilines: The iodine atom on the aromatic ring is an excellent leaving group in various cross-coupling reactions and nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of substituents. For example, palladium-catalyzed coupling reactions like the Suzuki, Heck, or Sonogashira reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the iodine atom. These reactions enable the synthesis of diverse aniline (B41778) derivatives with tailored electronic and steric properties.

| Reaction Type | Reactive Site | Reagent Example | Product Class |

| Acylation | Amino Group (-NH₂) | Benzoyl Chloride | N-Aryl Benzamides |

| Suzuki Coupling | Iodo Group (-I) | Arylboronic Acid | Biaryl Anilines |

| Sonogashira Coupling | Iodo Group (-I) | Terminal Alkyne | Alkynyl Anilines |

| Nucleophilic Substitution | Iodo Group (-I) | Sodium Methoxide | Methoxy Anilines |

Building Block for Complex Heterocyclic Compounds (e.g., Benzimidazoles, Quinoxalines)

One of the most significant applications of this compound is its role as a precursor for synthesizing complex heterocyclic structures, which are core components of many pharmaceuticals. The key step in these syntheses is the reduction of the nitro group to a second amino group, converting this compound into 4-iodo-benzene-1,2-diamine. This ortho-diamine intermediate is a classic building block for a variety of fused heterocyclic systems.

Benzimidazole (B57391) Synthesis: 4-Iodo-benzene-1,2-diamine, derived from this compound, can be condensed with various aldehydes or carboxylic acids (or their derivatives). This reaction, often acid-catalyzed, results in the formation of 5-iodobenzimidazoles. The process involves an initial formation of a Schiff base followed by intramolecular cyclization and dehydration. This approach provides a direct route to the benzimidazole scaffold, which is present in numerous bioactive molecules. researchgate.netgoogle.com

Quinoxaline (B1680401) Synthesis: Quinoxalines are another class of important heterocyclic compounds readily synthesized from the 4-iodo-benzene-1,2-diamine intermediate. chim.it The classical synthesis involves the condensation of the diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. niscpr.res.in This cyclocondensation reaction is typically high-yielding and provides a direct pathway to substituted 5-iodoquinoxalines. chim.itresearchgate.net

| Target Heterocycle | Key Intermediate | Co-reactant |

| Benzimidazole | 4-Iodo-benzene-1,2-diamine | Aldehydes, Carboxylic Acids |

| Quinoxaline | 4-Iodo-benzene-1,2-diamine | α-Dicarbonyl Compounds |

Role as an Intermediate in Multi-Step Synthesis of Bioactive Molecules and Pharmaceuticals

Owing to its utility in building complex molecular architectures, this compound is frequently employed as a crucial intermediate in the multi-step synthesis of pharmaceuticals and other bioactive molecules. echemi.com Its trifunctional nature allows for a programmed, sequential introduction of different molecular fragments.

The synthesis of various kinase inhibitors, antiviral agents, and other therapeutic candidates often involves heterocyclic cores like benzimidazoles or functionalized aniline scaffolds. nih.gov The journey from this compound to a final drug candidate might involve an initial transformation to a key heterocyclic intermediate (as described in section 6.2), followed by further functionalization using the iodine atom as a handle for cross-coupling reactions. This strategic placement of a reactive iodine atom on the heterocyclic core allows for late-stage diversification, a powerful strategy in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Design and Synthesis of Tailored Derivatives for Specific Chemical Transformations

The inherent reactivity of this compound allows chemists to design and synthesize tailored derivatives that can act as specialized building blocks for specific chemical transformations. By selectively modifying one of the three functional groups, new intermediates with unique reactivity profiles can be generated.

For example, the amino group can be protected, allowing for selective reactions at the iodo or nitro positions. Subsequently, deprotection and further modification of the amino group can be performed. The nitro group can be reduced to an amine, which can then be diazotized and converted into a variety of other functional groups (e.g., -OH, -CN, -F) via Sandmeyer-type reactions. The iodine atom can be transformed via coupling reactions to introduce specific functionalities designed to direct subsequent cyclization or substitution reactions. This modular approach makes this compound a versatile platform for creating custom reagents and intermediates for complex synthetic targets.

| Original Group | Transformation | Resulting Group | Potential Use of Derivative |

| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Formation of diamine for heterocycle synthesis |

| Amino (-NH₂) | Acylation/Protection | Amide (-NHCOR) | Blocks amino reactivity for selective chemistry elsewhere |

| Iodo (-I) | Heck Coupling | Alkene (-CH=CHR) | Introduces unsaturation for further reactions |

| Iodo (-I) | Buchwald-Hartwig Amination | Amine (-NRR') | Synthesis of complex aniline derivatives |

Exploration of Potential Biological and Materials Science Applications

Research into Antimicrobial Properties and Elucidation of Mechanism of Action

While extensive research specifically detailing the antimicrobial mechanism of 5-Iodo-2-nitroaniline is not widely documented, its structural components suggest potential for such activity. Nitroaromatic compounds are a class of molecules known for their antimicrobial effects, which often involve the reductive activation of the nitro group within microbial cells. nih.gov This process can generate reactive nitrogen species that damage cellular components like DNA and proteins. Research indicates that derivatives of iodo-nitroanilines possess potential antimicrobial activity against certain bacterial strains.

The investigation into related heterocyclic compounds derived from aniline (B41778) precursors, such as benzotriazoles, further supports this potential. nih.govgsconlinepress.com Benzotriazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net Given that this compound can serve as a starting material for complex heterocyclic systems, its primary role in antimicrobial research may be as a key intermediate for the synthesis of more complex and potent antimicrobial agents. The mechanism of action for such derivative compounds is varied; for example, some antimicrobial peptides work by disrupting the bacterial outer and inner membranes. mdpi.com

Investigation of Potential Anticancer Activities and Biological Target Interactions

The structural characteristics of this compound suggest it may interact with biological targets relevant to cancer treatment, though detailed pharmacological studies on the compound itself are still needed to elucidate specific mechanisms. Preliminary studies indicate that it could potentially modulate cellular pathways involved in cancer progression.

Research has more frequently focused on derivatives synthesized from nitroaniline scaffolds. For instance, various quinoline (B57606) derivatives, which can be synthesized from aniline precursors, have been investigated for anticancer properties. nih.gov Clioquinol (B1669181) (5-chloro-7-iodo-8-hydoxyquinoline), an antibiotic with metal-binding properties, has demonstrated anticancer activity in several experimental models. nih.gov Furthermore, studies comparing clioquinol to its analogues found that a non-halogenated nitro-derivative, 8-Hydroxy-5-nitroquinoline, was the most cytotoxic against human cancer cells, suggesting the significance of the nitro group in this context. nih.gov Other research has explored the anticancer potential of 5-aminopyrazole derivatives and pyrazolinyl-indole derivatives, which have shown promising cytotoxic activities against various cancer cell lines, including leukemia, colon, breast, and lung cancer. nih.govmdpi.comresearchgate.net These findings underscore the importance of the nitroaniline framework as a basis for developing novel anticancer agents.

Applications in Advanced Dye Chemistry and Colorants Research

This compound is a valuable intermediate in the dye industry, particularly in the synthesis of azo dyes. nih.gov Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). nih.govjchemrev.com The synthesis of these dyes typically involves a two-step process: diazotization followed by a coupling reaction. nih.gov

In this process, an aromatic amine, known as the diazo component, is treated with a source of nitrous acid to form a diazonium salt. This compound can serve as such a diazo component. This reactive diazonium salt is then reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) to form the final azo dye. The specific substituents on both the diazo and coupling components, such as the iodo and nitro groups on this compound, influence the final color, stability, and application properties of the dye. nih.gov Its utility in this field contributes to the development of new colorants with unique and enhanced properties for use in textiles, printing, and other industrial applications. nih.gov

Utility in Self-Assembled Monolayers for Directed Material Growth and Nanotechnology

In materials science, this compound has been explored for its application in nanotechnology, specifically in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that form spontaneously on a substrate, and they are used to control surface properties and direct the growth of subsequent material layers. The utility of this compound in this area stems from its capacity for forming specific intermolecular interactions.

The molecule's structure allows for a complex three-dimensional network through a combination of interactions:

N-H···O Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group act as acceptors, linking molecules together.

Iodo-Nitro Interactions: The iodine and nitro groups can participate in specific non-covalent interactions, further guiding the assembly of the molecules.

Aromatic π-π Stacking: The benzene (B151609) rings can stack on top of each other, contributing to the stability and order of the assembled structure.

This interplay of forces allows this compound to be used as a template on a surface. Research has shown its role in guiding the selective growth of less stable polymorphs (different crystal structures of the same compound) on these monolayer templates, highlighting its potential for controlling crystallization and fabricating advanced nanomaterials.

Contribution to High-Purity Chemical Intermediate Research and Development

This compound is a significant intermediate in high-purity chemical research and organic synthesis. ontosight.ai The presence of three distinct functional groups on the aromatic ring—amino, iodo, and nitro—makes it a versatile precursor for synthesizing more complex molecules, including pharmaceuticals and other high-value chemicals. Each functional group serves as a reactive handle for different types of chemical transformations, allowing for sequential and regioselective modifications.

The reactivity of the functional groups enables a variety of synthetic pathways. The electron-withdrawing effects of the nitro (-NO₂) and iodo (-I) groups influence the reactivity of the benzene ring. The versatility of this compound makes it a valuable building block for developing novel compounds in medicinal chemistry and materials science.

Interactive Data Table: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Product |

|---|---|---|

| Nitro Group (-NO₂) | Reduction | Amino Group (-NH₂) |

| Iodo Group (-I) | Nucleophilic Aromatic Substitution | Various substituted anilines |

| Iodo Group (-I) | Palladium-Catalyzed Cross-Coupling | Biaryls, Alkylated/Vinylated Arenes |

| Amino Group (-NH₂) | Diazotization | Diazonium Salt (for Azo Dyes) |

| Amino Group (-NH₂) | Acylation | Amide Derivatives |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of 5-iodo-2-nitroaniline and its derivatives is poised for significant advancements through the development of novel catalytic systems. A primary focus is on enhancing the sustainability and efficiency of the iodination of 2-nitroaniline (B44862). Current methods often rely on stoichiometric reagents, which can generate significant waste. Future research is directed towards catalytic approaches that are both environmentally benign and highly selective.

Catalyst-assisted iodination presents a promising avenue. The use of metal-based catalysts to activate iodinating agents like N-Iodosuccinimide (NIS) can facilitate reactions under milder conditions, reducing energy consumption and by-product formation. Research into iron(III) chloride as a catalyst for NIS activation has shown rapid and highly regioselective iodination of arenes, a principle that can be extended to the synthesis of iodo-nitroanilines. The development of heterogeneous catalysts is another key area, offering advantages in terms of catalyst recovery and reusability, which are crucial for industrial-scale production.

Solvent-free reaction conditions represent a significant step towards green chemistry. Mechanochemical methods, where reactions are induced by mechanical force, have demonstrated high yields and purity for the iodination of sensitive substrates like anilines. For instance, the synthesis of 2-iodo-4-nitroaniline (B1222051) via grinding with NIS and a catalytic amount of acetic acid has been achieved with a 99% isolated yield. The application of such solvent-free techniques to the synthesis of this compound could drastically reduce the environmental footprint of the process.

Furthermore, the development of catalysts for the selective reduction of the nitro group in halogenated nitroaromatics is crucial for the downstream applications of this compound. Palladium on glass wool has shown exceptional performance for the reduction of nitroarenes in aqueous solutions under ambient conditions, offering a sustainable alternative to traditional methods.

Comparison of Catalytic Systems for Iodination of Nitroaniline Analogues

| Substrate | Catalyst System | Iodinating Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Nitroaniline | Fe(NTf₂)₃ (in situ) | NIS | Dichloromethane | 2-Iodo-4-nitroaniline | 73 |

| 4-Nitroaniline | Silver(I) triflimide (2 mol%) | NIS | - | 2-Iodo-4-nitroaniline | - |

| 4-Nitroaniline | Grinding | NIS | Solvent-free | 2-Iodo-4-nitroaniline | 99 |

This table is generated based on data for analogous compounds and suggests potential avenues for this compound synthesis.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in-situ monitoring are becoming indispensable tools for real-time analysis of chemical reactions. These methods provide a continuous stream of data on the concentrations of reactants, intermediates, and products without the need for sample extraction.

Mass spectrometry (MS)-based approaches are particularly powerful for online reaction monitoring due to their high sensitivity and selectivity. Techniques like electrospray ionization (ESI)-MS can be directly coupled to reaction vessels to track the progress of a reaction in real-time. For complex reaction mixtures, where spectroscopic methods might be limited by overlapping signals, MS provides clear identification of individual components based on their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for in-situ monitoring. Real-time NMR has been effectively used to study a variety of organic reactions, providing detailed structural information on the species present in the reaction mixture. The development of flow-NMR systems allows for the continuous monitoring of reactions in flow chemistry setups, which are increasingly being used for the synthesis of fine chemicals.

Raman spectroscopy is also emerging as a valuable tool for in-situ monitoring, particularly for mechanochemical reactions where traditional solvent-based techniques are not applicable. It provides information on the vibrational modes of molecules and can be used to track the formation and consumption of different species during a milling process.

Advanced Spectroscopic Probes for Reaction Monitoring

| Technique | Information Provided | Advantages for In-Situ Monitoring |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight of reactants, intermediates, and products | High sensitivity and selectivity, suitable for complex mixtures |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, quantification of species | Non-destructive, provides rich structural data |

| Raman Spectroscopy | Vibrational modes of molecules, identification of functional groups | Suitable for solid-state and mechanochemical reactions |

| UV-Vis Spectroscopy | Concentration of chromophoric species | Simple, cost-effective for monitoring colored compounds |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning models can be trained to predict the yield and selectivity of a reaction based on a set of input parameters, such as temperature, solvent, catalyst, and reactant concentrations. This predictive capability allows for the in-silico optimization of reaction conditions, reducing the need for extensive and time-consuming experimental screening. By analyzing large datasets of reactions involving similar substrates, an ML model could predict the optimal conditions for the iodination of 2-nitroaniline to selectively produce the 5-iodo isomer.

Furthermore, AI can be integrated with automated synthesis platforms to create closed-loop optimization systems. In such a system, an AI algorithm would propose a set of reaction conditions, which are then carried out by a robotic platform. The results of the experiment are then fed back to the AI, which uses this new data to refine its model and propose the next set of experiments. This iterative process can rapidly converge on the optimal reaction conditions with minimal human intervention.

Exploration of New Derivatization Strategies for Enhanced Functionalization and Property Tuning

The functional groups of this compound—the amino, iodo, and nitro groups—provide multiple handles for derivatization, allowing for the synthesis of a wide range of novel compounds with tailored properties. Future research will focus on exploring new and innovative derivatization strategies to further expand the chemical space accessible from this versatile building block.

The amino group is a key site for functionalization. It can be acylated, alkylated, or used as a nucleophile in a variety of reactions. For instance, the reaction of protein amino groups with reagents like methyl 5-iodopyridine-2-carboximidate suggests possibilities for creating complex amidine structures from this compound. The development of new reagents and catalytic methods for the selective functionalization of the amino group in the presence of the other reactive moieties is an active area of research.

The iodine atom is another critical handle for derivatization, particularly through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position. This enables the introduction of a wide variety of substituents, leading to the synthesis of novel materials and biologically active molecules. For example, derivatization of a related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has led to the discovery of a new class of SIRT6 inhibitors.

The nitro group can be reduced to an amino group, opening up further possibilities for derivatization. This transformation creates a diamino-iodobenzene scaffold, which can be used to construct heterocyclic systems or to introduce a second point of diversity in a molecule.

Deepening Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is crucial for the rational design of new functional materials and molecules. A synergistic approach that combines experimental characterization with theoretical calculations is essential for elucidating these structure-property relationships.

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electronic and structural properties of molecules. For nitroaniline derivatives, DFT calculations can be used to determine properties such as molecular geometry, dipole moments, polarizabilities, and frontier molecular orbital energies (HOMO and LUMO). These calculated properties can then be correlated with experimentally observed characteristics, such as reactivity and optical properties. For example, theoretical investigations of substituted anilines have been used to understand their non-linear optical properties.

Experimental techniques such as X-ray crystallography can provide precise information about the solid-state structure of this compound derivatives, including bond lengths, bond angles, and intermolecular interactions. This structural information is invaluable for understanding how molecules pack in the solid state and how this packing influences bulk properties. For instance, a study on 4-iodo-2-methyl-5-nitroaniline revealed that there are neither strong hydrogen bonds nor intermolecular I···nitro interactions in the crystal structure.

Spectroscopic methods, such as NMR, IR, and UV-Vis spectroscopy, provide further experimental data that can be used to probe the structure and electronic properties of these molecules. By combining these experimental data with theoretical calculations, a comprehensive picture of the structure-property relationships can be developed, enabling the targeted design of new molecules with desired functionalities.

Theoretical vs. Experimental Approaches to Structure-Property Relationships

| Approach | Methods | Information Gained |

|---|---|---|

| Theoretical | Density Functional Theory (DFT), Ab initio methods | Molecular geometry, dipole moment, polarizability, HOMO/LUMO energies, reaction pathways |

| Experimental | X-ray Crystallography, NMR Spectroscopy, IR Spectroscopy, UV-Vis Spectroscopy | Solid-state structure, molecular connectivity, functional groups, electronic transitions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.